
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide, also known as DMP 840, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory.
科学的研究の応用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. The mGluR5 receptor has been implicated in the pathophysiology of these disorders, and selective antagonists such as N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 have been shown to modulate the activity of this receptor and improve the symptoms of these conditions.
作用機序
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves its selective binding to the mGluR5 receptor and inhibiting its activity. This receptor is involved in the regulation of glutamate neurotransmission, which is a key mediator of synaptic plasticity and learning and memory processes. By inhibiting the activity of this receptor, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 can modulate the release of glutamate and improve the function of neural circuits that are disrupted in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 has been shown to have a number of biochemical and physiological effects that are related to its selective antagonism of the mGluR5 receptor. These effects include the modulation of synaptic plasticity, the regulation of neurotransmitter release, the improvement of cognitive function, and the reduction of anxiety and depression-like behaviors.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in lab experiments is its high selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This selectivity also reduces the potential for off-target effects and improves the safety profile of the compound. However, one limitation of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 and its potential applications in the field of medicinal chemistry. One direction is the development of more potent and selective mGluR5 antagonists that can improve the efficacy and safety of this class of compounds. Another direction is the investigation of the molecular mechanisms underlying the effects of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 on synaptic plasticity and learning and memory processes. Additionally, the potential applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in the treatment of other neurological and psychiatric disorders such as Parkinson's disease and autism spectrum disorder warrant further investigation.
合成法
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves the reaction of 3,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methoxybenzamide in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in high yield and purity.
特性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(9(2)16-15-8)14-13(17)10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUKNUWAZINCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

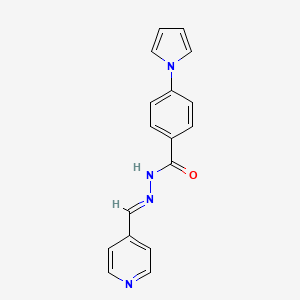

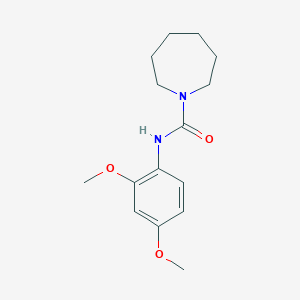
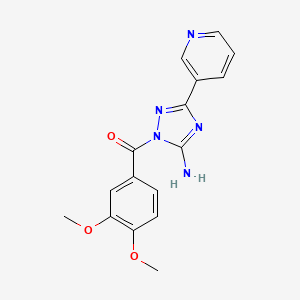
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
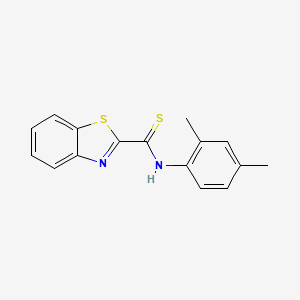
![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)
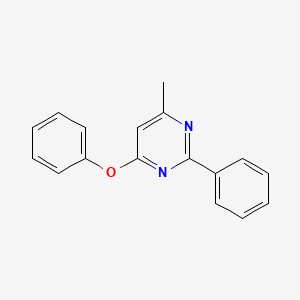

![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)